1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione
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Description
Synthesis Analysis
The synthesis of compounds related to 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione involves various reactions with different starting materials. For instance, the reaction of nitromethane with aryl isocyanates in the presence of triethylamine leads to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones, which are structurally related to the compound of interest . Another relevant synthesis involves the reaction of substituted phenyl isocyanates with amino nitriles, which yields substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These intermediates can rearrange to form 5-methyl-3,5-diphenylimidazolidine-2,4-diones, which are closely related to the target compound .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione and its derivatives has been explored using various spectroscopic techniques and computational methods. The structure and composition of related compounds have been confirmed by single crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule . Additionally, computational modeling, such as Density Functional Theory (DFT), has been used to examine the molecular geometry and electronic structure, offering insights into the structure-activity relationship of these compounds .
Chemical Reactions Analysis
The chemical behavior of imidazolidine-2,4-diones is complex and involves various rearrangements and reactions. For example, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones can react with triethylamine to give imidazo[1,2-a]pyridines and indoles, demonstrating the reactivity of the nitrogen-containing ring system . The presence of electron-acceptor substituents in the phenyl group of the imidazolidine-2,4-dione cycle can influence the rate of base-catalyzed hydrolysis, indicating that the electronic nature of substituents plays a significant role in the chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-2,4-diones are influenced by their molecular structure. The pK_BH+ values of these compounds have been determined, with 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-one being identified as a strong base . The presence of substituents such as methyl groups can affect the stability and reactivity of the molecule. For instance, the HOMO-LUMO energy gap of 1-methyl-5,5-diphenylimidazolidine-2,4-dione suggests good thermodynamic stability, which is important for its potential as a drug impurity . The thermal stability of these compounds has also been investigated, revealing that they can withstand high temperatures without decomposing .
Scientific Research Applications
Chemical Synthesis and Characterization
- Synthesis of new substituted imidazolidine-2,4-diones has been explored through reactions involving phenyl isocyanates and amino nitriles. The process includes the formation of phosphates of imidazolidine-2,4-diones, followed by hydrolysis to produce the desired compounds. These compounds, including variants with 4-nitrophenyl groups, have been characterized using NMR spectroscopy and X-ray diffraction (Sedlák et al., 2005).
- Research into the reaction of nitromethane with aryl isocyanates, in the presence of triethylamine, led to the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones. These structures were confirmed through spectroscopic evidence and chemical behavior analysis (Shimizu, Hayashi, & Teramura, 1986).
Physicochemical Properties
- A study on the synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones examined their pK-values, E,Z-isomerism, and imino proton exchange. These findings are significant for understanding the basicity and molecular behavior of such compounds (Angelova et al., 2003).
Pharmaceutical and Biological Activity
- Imidazolidine-2,4-dione analogues have been studied for their antitumor activity. These compounds, including those with nitrophenyl groups, show promise in targeting cancer cells, as evidenced by cytotoxic potency tests and molecular modeling studies (El-Sayed et al., 2018).
- An investigation into the antinociceptive effect of a hydantoin derivative, closely related to 1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione, revealed its potential in treating pain. This study highlights the therapeutic applications of imidazolidine derivatives in psychopharmacology (Queiroz et al., 2015).
DNA Interaction Studies
- UV-Vis spectroscopy and cyclic voltammetry have been used to study the DNA binding affinity of imidazolidine derivatives. Such studies are crucial in evaluating the potential of these compounds as anticancer drugs, given their binding strength to DNA (Shah et al., 2013).
properties
IUPAC Name |
1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-6-9(14)12(10(11)15)7-2-4-8(5-3-7)13(16)17/h2-5H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMETUHFKFADYGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441103 |
Source
|
Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
CAS RN |
92088-75-0 |
Source
|
Record name | 1-Methyl-3-(4-nitrophenyl)-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92088-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-methyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70441103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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